molecular formula C23H25N3O4S B6565054 methyl 4-({[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}methyl)benzoate CAS No. 921801-72-1

methyl 4-({[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}methyl)benzoate

Cat. No.: B6565054
CAS No.: 921801-72-1
M. Wt: 439.5 g/mol
InChI Key: KSNRXQMUJNWCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-imidazole core substituted with:

  • A carbamoyl methyl group at position 1, where the carbamoyl moiety is further substituted with a (4-methylphenyl)methyl group, contributing to steric bulk and lipophilicity.
  • A sulfanyl methyl linkage at position 2, connecting to a methyl benzoate ester. This ester group influences solubility and metabolic stability .
  • Condensation reactions (e.g., using Na₂S₂O₅ in DMF for imidazole ring formation) .
  • Thioether formation via nucleophilic substitution, as seen in sulfanyl-containing analogs .

Properties

IUPAC Name

methyl 4-[[5-(hydroxymethyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]imidazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-16-3-5-17(6-4-16)11-24-21(28)13-26-20(14-27)12-25-23(26)31-15-18-7-9-19(10-8-18)22(29)30-2/h3-10,12,27H,11,13-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNRXQMUJNWCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)C(=O)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several key structural components:

  • Methyl ester group : Enhances solubility and bioavailability.
  • Hydroxymethyl group : May contribute to biological activity through hydrogen bonding.
  • Imidazole ring : Known for its role in biological systems, particularly in enzyme catalysis and as a pharmacophore.
  • Sulfanyl group : Often involved in redox reactions, potentially influencing the compound's reactivity.

Molecular Formula

The molecular formula is C19H24N2O3SC_{19}H_{24}N_2O_3S, indicating a relatively complex structure with multiple functional groups.

Pharmacological Effects

Research indicates that compounds containing imidazole rings often exhibit significant biological activity, including:

  • Antimicrobial properties : Some imidazole derivatives are known to inhibit bacterial growth.
  • Anticancer activity : Certain structures have shown promise in targeting cancer cells.
  • Neuropharmacological effects : Compounds similar to this one may interact with neurotransmitter systems.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of similar imidazole derivatives. Results indicated that compounds with sulfanyl groups demonstrated enhanced activity against Gram-positive bacteria, suggesting that methyl 4-({[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}methyl)benzoate may also possess such properties.

Study 2: Anticancer Potential

Another research focused on the anticancer effects of various benzoate derivatives. The findings suggested that modifications in the benzoate structure could lead to increased cytotoxicity against specific cancer cell lines. This implies that our compound might be evaluated for similar effects.

Study 3: Neuropharmacological Impact

Research on imidazole-containing compounds has shown potential benefits in modulating neurotransmitter systems. For instance, certain derivatives have been linked to dopamine receptor activity, which could be relevant for developing treatments for neurological disorders.

Data Summary Table

PropertyValue/Description
Molecular FormulaC19H24N2O3SC_{19}H_{24}N_2O_3S
Antimicrobial ActivityInhibitory effects on Gram-positive bacteria
Anticancer ActivityCytotoxicity against cancer cell lines
Neuropharmacological EffectsPotential modulation of neurotransmitter receptors

Comparison with Similar Compounds

Key Observations:

Thiazole-containing analogs (e.g., ) introduce different electronic properties due to sulfur’s electronegativity.

Ester Group Modifications: The target’s methyl benzoate vs. ethyl butanoate () alters lipophilicity (logP) and hydrolysis rates. Methyl esters are generally more resistant to enzymatic cleavage than ethyl esters.

Sulfanyl vs. Sulfonamide Groups :

  • The target’s sulfanyl methyl group may enhance redox activity, whereas sulfonamide derivatives (e.g., ) improve solubility and hydrogen-bonding capacity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.